

4-(2-Thienyl)phenylboronic acid CAS number 362612-66-6 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Thienyl)phenylboronic acid

Cat. No.: B052017

[Get Quote](#)

An In-depth Technical Guide to 4-(2-Thienyl)phenylboronic acid

Introduction: A Versatile Building Block for Modern Chemistry

4-(2-Thienyl)phenylboronic acid, registered under CAS number 362612-66-6, is a bifunctional aromatic organoboron compound. It serves as a pivotal intermediate in organic synthesis, particularly valued by researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid group appended to a phenyl ring which is itself substituted with a thiophene moiety, makes it an ideal precursor for constructing complex molecular architectures. The thiophene ring is a well-established bioisostere of a phenyl ring, and its incorporation into drug candidates can significantly modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.[\[1\]](#)

This guide provides an in-depth exploration of the properties, synthesis, and core applications of **4-(2-Thienyl)phenylboronic acid**, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary for its effective use.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. This section details the key physical, chemical, and predicted spectroscopic properties of **4-(2-Thienyl)phenylboronic acid**.

Physical and Chemical Identity

The fundamental properties of the compound are summarized in the table below, compiled from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value	Source(s)
CAS Number	362612-66-6	[3]
Molecular Formula	C ₁₀ H ₉ BO ₂ S	[3]
Molecular Weight	204.05 g/mol	[3]
IUPAC Name	(4-(Thiophen-2-yl)phenyl)boronic acid	[4]
Appearance	Off-white to beige solid/powder	[5]
Melting Point	251-253 °C	[5]
Purity	Typically ≥95% - 97%	[1] [3] [4]
SMILES	OB(O)C1=CC=C(C2=CC=CS2)C=C1	[3]
InChI Key	DJEDGSABTJJBGN- UHFFFAOYSA-N	[1]

Computational Data

Computational descriptors provide insight into the molecule's behavior in various chemical environments.

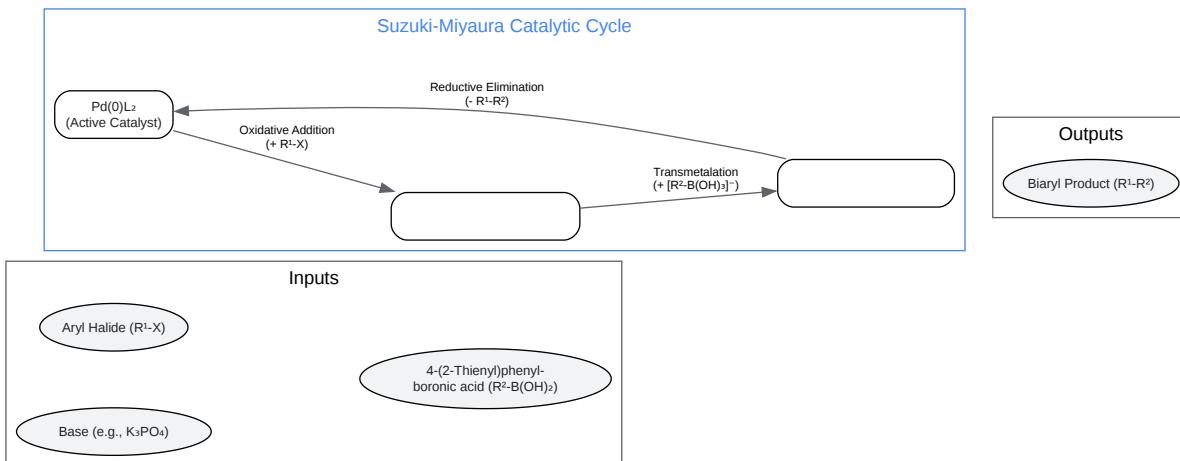
Descriptor	Value	Source(s)
Topological Polar Surface Area (TPSA)	40.46 Å ²	[3]
LogP (Octanol-Water Partition Coeff.)	1.09	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	2	[3]

Predicted Spectroscopic Analysis

While a definitive, published spectrum for this specific compound is not readily available, its structure allows for a highly confident prediction of its key spectroscopic features based on well-characterized analogs like phenylboronic acid and 2-thienylboronic acid.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The phenyl protons ortho and meta to the boronic acid group will appear as doublets, as will the protons ortho and meta to the thiophene substituent. The three protons on the thiophene ring will exhibit characteristic coupling patterns (doublet of doublets). The two acidic protons of the B(OH)₂ group will appear as a broad singlet, which is exchangeable with D₂O.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 10 distinct signals for the 10 carbon atoms. The carbon atom directly attached to the boron (ipso-carbon) will be broad and may be difficult to observe due to quadrupolar relaxation. The other aromatic carbons will appear in the typical downfield region (120-140 ppm).
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes are anticipated. A strong, broad absorption between 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid group.^[7] A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching bands for both the phenyl and thienyl rings will appear in the 1400-1600 cm⁻¹ region.

- MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak $[M]^+$ is expected at $m/z = 204$. Dehydration is a common fragmentation pathway for boronic acids, leading to a peak at $m/z = 186$ $[M-H_2O]^+$.


Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **4-(2-Thienyl)phenylboronic acid** is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form $C(sp^2)-C(sp^2)$ bonds.^{[8][9][10][11]} This reaction is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.

Mechanistic Principles & Rationale (E-E-A-T)

Understanding the "why" behind the protocol is crucial for troubleshooting and optimization. The catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

- Oxidative Addition: The active $Pd(0)$ catalyst inserts into the aryl-halide ($R-X$) bond, forming a $Pd(II)$ complex. This is often the rate-limiting step.
- Transmetalation: This is the critical step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K_3PO_4 , K_2CO_3). The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group (the 4-(2-thienyl)phenyl moiety) to the $Pd(II)$ center. The choice of base is critical; it must be strong enough to form the boronate complex but not so strong as to cause degradation of substrates or promote side reactions.^[11]
- Reductive Elimination: The two organic groups on the $Pd(II)$ center couple and are eliminated as the final biaryl product, regenerating the active $Pd(0)$ catalyst, which re-enters the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: Overcoming Challenges with Heteroaryl Boronic Acids Five-membered heteroaryl boronic acids, including thiophene derivatives, can be challenging substrates. They are often prone to protodeboronation (cleavage of the C-B bond by a proton source) under the basic, aqueous conditions of the reaction.^[12] This decomposition pathway competes with the desired transmetalation step, reducing yields.

Mitigation Strategies:

- Catalyst/Ligand Choice: Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of oxidative addition and reductive elimination, making the overall catalytic cycle faster than the rate of decomposition.

- Anhydrous Conditions: In particularly sensitive cases, using anhydrous solvents and bases (e.g., potassium trimethylsilanolate) can prevent hydrolysis and protodeboronation.
- Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from decomposition until it is needed in the catalytic cycle.

Detailed Experimental Protocol: A Model Coupling Reaction

This protocol describes the coupling of **4-(2-Thienyl)phenylboronic acid** with 4-bromoanisole. It is a robust starting point that can be adapted for other aryl halides.

Materials:

- **4-(2-Thienyl)phenylboronic acid** (1.2 equiv)
- 4-Bromoanisole (1.0 equiv)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- SPhos (4 mol%)
- Potassium Phosphate, tribasic (K_3PO_4) (2.0 equiv)
- 1,4-Dioxane (Anhydrous)
- Deionized Water
- Inert Gas (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **4-(2-Thienyl)phenylboronic acid** (1.2 equiv), 4-bromoanisole (1.0 equiv), K_3PO_4 (2.0 equiv), $\text{Pd}(\text{OAc})_2$ (0.02 equiv), and SPhos (0.04 equiv).
- Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

This is a self-validating step; preventing oxidation of the Pd(0) species and the phosphine ligand is critical for catalytic activity.

- Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl halide). The solvent mixture must be thoroughly degassed beforehand by sparging with inert gas for 15-20 minutes.
- Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
- Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-(Thiophen-2-yl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. 362612-66-6 4-(2-Thienyl)phenylboronic acid AKSci X0745 [aksci.com]

- 3. chemscene.com [chemscene.com]
- 4. 4-(thiophen-2-yl)phenylboronic acid 95% | CAS: 362612-66-6 | AChemBlock [achemblock.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. pinpools.com [pinpools.com]
- 7. scispace.com [scispace.com]
- 8. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-Thienyl)phenylboronic acid CAS number 362612-66-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052017#4-2-thienyl-phenylboronic-acid-cas-number-362612-66-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com